1,14-Tetradecanedioic-D24 acid

概要

説明

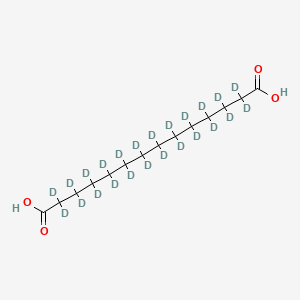

1,14-Tetradecanedioic-D24 acid is a deuterium-labeled version of tetradecanedioic acid, a long-chain dicarboxylic acid with a 14-carbon backbone. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The deuterium labeling makes it particularly useful in various research applications, including metabolic studies and drug development .

準備方法

The synthesis of 1,14-Tetradecanedioic-D24 acid typically involves the deuteration of tetradecanedioic acid. This process can be achieved through several methods:

Catalytic Deuteration: This method involves the use of a deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), to replace hydrogen atoms with deuterium.

Chemical Exchange: This method uses deuterated reagents, such as deuterated water (D2O) or deuterated solvents, to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production: Large-scale production of deuterated compounds often involves the use of specialized reactors and controlled conditions to ensure high purity and yield

化学反応の分析

1,14-Tetradecanedioic-D24 acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the dicarboxylic acid to its corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohols.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form acyl chlorides or bromides

科学的研究の応用

Introduction to 1,14-Tetradecanedioic-D24 Acid

This compound, also known as tetradecanedioic acid, is a long-chain fatty acid characterized by its two carboxylic acid groups located at each end of a 14-carbon aliphatic chain. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications in biochemistry, pharmacology, and industrial processes.

Biomarker Development

This compound has been identified as a potential biomarker for organic anion-transporting polypeptide-mediated interactions. This suggests its utility in pharmacokinetics and drug interaction studies, particularly concerning how drugs are absorbed and metabolized in the body .

Metabolic Studies

As an endogenous metabolite, tetradecanedioic acid plays a role in metabolic pathways. Its presence can be indicative of specific metabolic states or conditions, making it useful in studies focused on metabolic diseases or disorders .

Anti-Infection Research

Research indicates that tetradecanedioic acid exhibits properties relevant to anti-infection mechanisms. It has been explored for its potential roles in combating various viral and bacterial pathogens, suggesting applications in developing new antimicrobial agents or therapies .

Drug Delivery Systems

Due to its chemical structure, tetradecanedioic acid can be utilized in the formulation of drug delivery systems. Its hydrophobic characteristics allow it to encapsulate hydrophobic drugs effectively, enhancing their bioavailability and therapeutic efficacy .

Cancer Research

The compound has been investigated for its role in cancer biology, particularly regarding apoptosis (programmed cell death) and autophagy (cellular degradation). These processes are crucial for understanding tumor progression and developing targeted cancer therapies .

Epigenetic Studies

Tetradecanedioic acid's interactions with various signaling pathways (e.g., MAPK/ERK) indicate its potential role in epigenetic modifications. This opens avenues for research into how fatty acids influence gene expression and cellular behavior .

Case Study 1: Tetradecanedioic Acid as a Biomarker

A study investigated the use of tetradecanedioic acid as a biomarker for assessing the efficacy of certain drugs in clinical settings. It was found that fluctuations in levels correlated with patient responses to treatment, highlighting its potential utility in personalized medicine.

Case Study 2: Antiviral Properties

Another research project examined the antiviral properties of tetradecanedioic acid against the influenza virus. The findings indicated that the compound could inhibit viral replication, suggesting its potential as a therapeutic agent against viral infections.

作用機序

The mechanism of action of 1,14-Tetradecanedioic-D24 acid involves its interaction with various molecular targets and pathways:

Metabolic Pathways: The compound is metabolized through beta-oxidation, a process that breaks down fatty acids to produce energy.

Enzyme Interaction: It interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, influencing their activity and function

類似化合物との比較

1,14-Tetradecanedioic-D24 acid can be compared with other similar dicarboxylic acids:

1,12-Dodecanedioic Acid: This compound has a shorter carbon chain and different physical and chemical properties.

1,16-Hexadecanedioic Acid: With a longer carbon chain, this compound exhibits different reactivity and applications.

Hexadecanedioic-D28 Acid: Another deuterium-labeled dicarboxylic acid, used in similar research applications but with different molecular weight and properties

生物活性

1,14-Tetradecanedioic-D24 acid, also known as Tetradecanedioic acid-d24, is a deuterium-labeled derivative of tetradecanedioic acid (TDA), a long-chain dicarboxylic acid. This compound is significant in various biological processes and has garnered attention for its potential applications in pharmacokinetics and drug interactions. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and potential as a biomarker.

- Molecular Formula : CHDO

- Molecular Weight : 282.502 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 434.1 ± 18.0 °C at 760 mmHg

- Flash Point : 230.5 ± 17.7 °C

Tetradecanedioic acid is characterized as a hydrophobic molecule with limited solubility in water, making it suitable for incorporation into lipid membranes and biological systems .

Metabolic Role

Tetradecanedioic acid is an endogenous metabolite involved in lipid metabolism. It is formed through the oxidation of fatty acids and plays a crucial role in various metabolic pathways, including:

- Beta-Oxidation : TDA undergoes beta-oxidation to generate energy and produce acetyl-CoA, which is essential for various biosynthetic processes.

- Omega-Oxidation : This pathway converts long-chain fatty acids into dicarboxylic acids like TDA, which can be further metabolized or utilized in synthetic pathways .

Pharmacological Applications

The incorporation of deuterium into TDA alters its pharmacokinetic properties, which can enhance the stability and bioavailability of pharmaceutical compounds. It has been proposed as a candidate biomarker for assessing organic anion-transporting polypeptide (OATP)-mediated drug-drug interactions, potentially providing insights into drug metabolism and transport mechanisms .

Case Study 1: Drug Interaction Studies

In a study examining the role of TDA as a biomarker for drug interactions, researchers found that the presence of TDA influenced the pharmacokinetics of co-administered drugs mediated by OATP transporters. The study highlighted the importance of understanding how long-chain fatty acids like TDA can impact drug absorption and efficacy .

Case Study 2: Metabolic Engineering

Engineered microorganisms have been developed to optimize the production of dicarboxylic acids from renewable resources. In one experiment, strains capable of converting decane to sebacic acid demonstrated over 99% conversion efficiency. The findings suggest that similar metabolic pathways could be harnessed to produce TDA efficiently, emphasizing its potential industrial applications .

Table: Summary of Biological Activities and Applications of Tetradecanedioic Acid

| Activity/Application | Description |

|---|---|

| Metabolism | Involved in beta-oxidation and omega-oxidation pathways leading to energy production. |

| Biomarker Potential | Acts as a candidate biomarker for OATP-mediated drug interactions. |

| Pharmacokinetic Modifier | Deuteration may enhance stability and bioavailability of drugs. |

| Industrial Production | Engineered microorganisms can produce TDA from renewable feedstocks efficiently. |

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosadeuteriotetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHCYKULIHKCEB-JFPVQUMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。